Nimustine Hydrochloride

描述

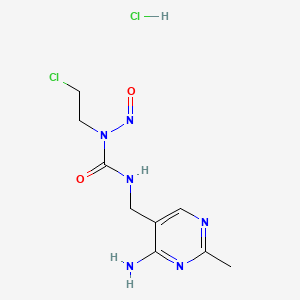

This compound is the hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death.

See also: Nimustine (has active moiety).

Structure

3D Structure of Parent

属性

IUPAC Name |

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMKNHGAPDCYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204185 | |

| Record name | Nimustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55661-38-6, 52208-23-8 | |

| Record name | Urea, N′-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(2-chloroethyl)-N-nitroso-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimustine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimustine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nimustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nimustine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nimustine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIMUSTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFR965WKBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Nimustine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nimustine Hydrochloride (ACNU), a nitrosourea-based alkylating agent with significant antineoplastic activity. This document covers its chemical structure, mechanism of action, relevant signaling pathways, and detailed experimental protocols from key studies.

Chemical Structure and Properties

This compound is the hydrochloride salt of nimustine.[1] Its chemical name is 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea hydrochloride.[2] It is a white to light-yellow crystalline powder.[2] Structurally, it is a derivative of chloroethylnitrosourea (CENU).[3] The presence of the nitrosourea group is critical to its cytotoxic activity. The molecule is achiral and has no defined stereocenters.[4]

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C9H14Cl2N6O2 | [1][4][5] |

| Molecular Weight | 309.15 g/mol | [1][4][5] |

| Monoisotopic Mass | 308.0555291 Da | [1][5] |

| CAS Number | 55661-38-6 | [1][5][6] |

| Solubility in DMSO | 55 mg/mL (177.91 mM) | [7] |

| UV max (0.04N HCl) | 245 nm |

Mechanism of Action

This compound is an alkylating agent that exerts its antineoplastic effects primarily through its interaction with DNA.[8][9] The core mechanism involves the following key steps:

-

Alkylation and DNA Cross-Linking: As a nitrosourea compound, nimustine alkylates and cross-links DNA.[1][9] This action results in the formation of covalent bonds with the DNA of cancer cells, leading to inter-strand crosslinks (ICLs) and DNA double-strand breaks (DSBs).[6][8][10]

-

Inhibition of DNA Replication and Transcription: The resulting DNA damage, particularly the cross-linking of DNA strands, prevents the separation of the strands. This is a critical step for both DNA replication and transcription, and its inhibition halts these vital cellular processes.[8]

-

Induction of Apoptosis: By interfering with DNA replication and transcription, nimustine effectively induces cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[8]

-

Inhibition of DNA Repair: this compound can also suppress DNA repair mechanisms within tumor cells, which enhances its cytotoxic effects by preventing the cancer cells from repairing the induced DNA damage.[11]

-

Blood-Brain Barrier Penetration: A key characteristic of nimustine is its high lipophilicity, which allows it to effectively cross the blood-brain barrier. This makes it particularly valuable for the treatment of brain tumors, such as malignant gliomas.[2][8][11]

Signaling Pathways

This compound's interaction with DNA activates the DNA Damage Response (DDR) signaling pathway.[6][10] This, in turn, can activate the p38 MAPK/JNK signaling pathway, which is involved in promoting apoptosis.[6][10] Studies have shown that nimustine treatment leads to the upregulation of the BH3-only protein BIM, the activation of caspases, and the phosphorylation of c-Jun, all of which are components of the apoptotic signaling cascade.[6][10]

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

5.1 In Vivo Study: Convection-Enhanced Delivery (CED) in a Rodent Brain Tumor Model

This protocol describes the local delivery of this compound to brain tumors in rats to assess its distribution and efficacy.[12][13][14]

-

Animal Model and Cell Lines: Male Fischer 344 rats (6-8 weeks old) were used.[12][14] The 9L rat gliosarcoma cell line was used to establish intracranial tumors.[12][13] Human glioblastoma cell lines such as U87, U251, and T98 were also utilized for in vitro components of the study.[12]

-

Preparation of this compound (ACNU) Solution: ACNU was diluted with 0.9% saline to a concentration of 1 mg/mL for treating the intracranial tumors.[12] For distribution studies, radiolabeled ¹⁴C-ACNU with a specific activity of 15 MBq/mg was used.[12][13][14]

-

Convection-Enhanced Delivery (CED) Procedure: Seven days after the establishment of the 9L intracranial tumor, rats received a single CED of either saline (control) or the ACNU solution.[12][14] For biodistribution analysis, a single dose of 0.02 mg of ¹⁴C-ACNU in 20 µL was administered.[12][13][14]

-

Analysis of Drug Distribution:

-

Mass Spectrometry Imaging (MSI): To visualize ACNU distribution in the brain tissue, MSI was performed at a spatial resolution of 75 µm.[13]

-

Quantitative Autoradiography: For systemic biodistribution, whole-body sections of 30 µm thickness were prepared from rats treated with ¹⁴C-ACNU at various time points. These sections were exposed to an imaging plate for visualization.[12][14]

-

-

Immunofluorescence Staining: To evaluate the immune response, brain sections were obtained 7 days after CED. Infiltration of CD4+ and CD8+ T-cells in the tumor sites was detected using immunofluorescence staining with anti-CD4 and anti-CD8 antibodies.[12][14]

5.2 Phase I Clinical Trial: CED of this compound for Recurrent Brainstem Glioma

This protocol outlines a dose-escalation study to determine the safety and tolerability of CED of ACNU in human patients.[15]

-

Study Design: A prospective, open-label, non-randomized, dose/concentration-escalation Phase I trial.[15]

-

Patient Population: Patients with recurrent brainstem gliomas.[15]

-

Dose Escalation: Patients received a 7 mL infusion of ACNU at escalating concentrations. The starting dose was 0.25 mg/mL, with subsequent levels at 0.5 mg/mL and 0.75 mg/mL.[15] Three new patients were enrolled at each dose level.[15]

-

Drug Administration and Monitoring:

-

Endpoint: The primary endpoint was to determine the maximum tolerated dose based on the incidence of dose-limiting toxicities.[15] The recommended dosage from this trial was 0.75 mg/mL.[15]

Caption: Workflow for preclinical and clinical evaluation of Nimustine via CED.

References

- 1. This compound | C9H14Cl2N6O2 | CID 91657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-api.com [alfa-api.com]

- 3. This compound: the first crystal structure determination of a 2-chloroethyl-N-nitrosourea hydrochloride derivative by X-ray powder diffraction and solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Facebook [cancer.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Page loading... [wap.guidechem.com]

- 12. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 13. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]

Nimustine Hydrochloride: A Technical Guide to Blood-Brain Barrier Permeability and Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of Nimustine Hydrochloride (ACNU), a nitrosourea-based alkylating agent, with a specific focus on its critical ability to permeate the blood-brain barrier (BBB) for the treatment of malignant brain tumors. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy and BBB penetration, and detailed experimental protocols for key assays.

Core Concepts: Mechanism of Action

This compound exerts its cytotoxic effects primarily through the alkylation of DNA. As a lipophilic nitrosourea compound, it readily crosses the cell membrane and the blood-brain barrier. Once inside the cell, it undergoes spontaneous chemical decomposition to form reactive chloroethyl and carbamoylating moieties.

The chloroethyl groups form covalent bonds with the DNA of cancer cells, leading to the formation of interstrand cross-links.[1] This cross-linking prevents DNA strand separation, thereby inhibiting DNA replication and transcription, which ultimately induces cell cycle arrest and apoptosis (programmed cell death).[1] This mechanism is particularly effective against the rapidly dividing cells characteristic of malignant gliomas.

Furthermore, Nimustine has been shown to activate the p38 MAPK/JNK signaling pathway, which is involved in cellular responses to stress and can contribute to the induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the blood-brain barrier permeability and clinical efficacy of this compound.

Table 1: Blood-Brain Barrier Permeability of this compound

| Parameter | Value | Species | Method of Administration | Source |

| CSF/Serum Ratio (%) | 0 - 63% (30 min post-injection) | Human | Intravenous | [2] |

| Ventricular CSF/Serum Ratio (%) | 42% | Human | Intravenous | [2] |

| Spinal CSF/Serum Ratio (%) | 19.9% | Human | Intravenous | [2] |

| CSF Half-life (hours) | 0.2 - 1.1 | Human | CSF Perfusion | [3] |

Table 2: Clinical Efficacy of this compound in High-Grade Gliomas

| Study/Regimen | Number of Patients | Tumor Type | Response Rate | Median Overall Survival (months) | Source |

| ACNU + Cisplatin (preradiation) | 43 | Anaplastic Astrocytoma & Glioblastoma | 22.3% (Overall Response) | 15.9 | [4] |

| ACNU + Teniposide (recurrent GBM) | 35 | Recurrent Glioblastoma | - | 6 | [5] |

| CED of ACNU (Phase I) | 16 | Recurrent Brainstem Glioma | Antitumor activity observed | - | [6] |

Experimental Protocols

In Vivo Assessment of Blood-Brain Barrier Permeability

This protocol outlines a general method for quantifying the concentration of this compound in the cerebrospinal fluid (CSF) following systemic administration, adapted from methodologies described in the literature.

Objective: To determine the CSF-to-serum concentration ratio of this compound as an index of blood-brain barrier permeability.

Materials:

-

This compound (ACNU)

-

Experimental animals (e.g., rats or mice)

-

Anesthetic agent

-

Sterile saline

-

Microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Animal Preparation: Anesthetize the experimental animals according to approved institutional protocols.

-

Drug Administration: Administer a defined dose of this compound intravenously (e.g., via tail vein injection).

-

Sample Collection: At predetermined time points (e.g., 30, 60, 120 minutes) post-injection, collect blood samples via cardiac puncture and cerebrospinal fluid via cisterna magna puncture.

-

Sample Processing:

-

Allow blood to clot and centrifuge to separate serum.

-

Immediately process or freeze CSF and serum samples at -80°C to prevent degradation.

-

-

Concentration Analysis:

-

Prepare samples for HPLC analysis. This may involve protein precipitation and extraction steps.

-

Quantify the concentration of this compound in serum and CSF using a validated HPLC method.

-

-

Data Analysis: Calculate the CSF/serum concentration ratio at each time point by dividing the concentration in CSF by the concentration in serum.

Western Blot Analysis of p38 and JNK Activation

This protocol describes a method to assess the activation of the p38 and JNK signaling pathways in glioblastoma cells following treatment with this compound.

Objective: To detect the phosphorylation of p38 and JNK as an indicator of pathway activation.

Materials:

-

Glioblastoma cell lines (e.g., U87 MG, LN229)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture glioblastoma cells to approximately 80% confluency.

-

Treat cells with varying concentrations of this compound for specified durations. Include an untreated control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer and collect the lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38 and JNK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and apply a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

Mandatory Visualizations

Mechanism of Action and Signaling Pathway

References

- 1. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetics of ACNU in cerebrospinal fluid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of nimustine, methotrexate, and cytosine arabinoside during cerebrospinal fluid perfusion chemotherapy in patients with disseminated brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jkns.or.kr [jkns.or.kr]

- 5. researchgate.net [researchgate.net]

- 6. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of Nimustine Hydrochloride on Cancer Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive analysis of nimustine hydrochloride's effects on the cancer cell cycle, detailing its mechanism of action, impact on cell cycle phases, and the underlying signaling pathways. It includes quantitative data, detailed experimental protocols, and visualizations to support the presented information.

Introduction

This compound, also known as ACNU, is a nitrosourea derivative classified as an alkylating antineoplastic agent.[1][2] It is primarily utilized in the chemotherapy of malignant tumors, demonstrating particular efficacy against brain tumors such as glioblastoma due to its ability to cross the blood-brain barrier. The cytotoxic effects of nimustine are intrinsically linked to its ability to induce significant DNA damage, which in turn profoundly impacts the progression of the cancer cell cycle. This guide elucidates the molecular mechanisms by which this compound exerts its effects, leading to cell cycle arrest and apoptosis in cancer cells.

Core Mechanism of Action: DNA Damage

The primary mechanism of action for this compound is the induction of extensive DNA damage in cancer cells. As a potent alkylating agent, nimustine covalently attaches alkyl groups to DNA bases, leading to two main types of cytotoxic lesions:

-

DNA Interstrand Cross-links (ICLs): Nimustine creates covalent bonds between the two opposing strands of the DNA double helix.[3] These ICLs are particularly toxic as they physically prevent the separation of DNA strands, a critical step for both DNA replication and transcription.[4]

-

DNA Double-Strand Breaks (DSBs): The cellular processing and repair of ICLs, or the stalling of replication forks, can lead to the formation of DSBs.[3]

This DNA damage is a direct trigger for the DNA Damage Response (DDR), a network of signaling pathways that senses the damage and orchestrates a cellular response.[3][5] The ultimate fate of the cell—cell cycle arrest to allow for DNA repair, or apoptosis if the damage is irreparable—is determined by the successful activation of this response.

Effect on Cancer Cell Cycle Progression: G2/M Phase Arrest

The presence of DNA damage, particularly ICLs, is most critical during the S-phase of the cell cycle when DNA is being replicated.[4] The stalled replication forks and subsequent DNA damage trigger cell cycle checkpoints. Experimental evidence demonstrates that nimustine treatment leads to a significant accumulation of cells in the G2 phase of the cell cycle.[4]

This G2 arrest serves as a crucial checkpoint, providing the cell with an opportunity to repair the damaged DNA before proceeding into mitosis (M phase).[4] If the DNA damage is too severe to be repaired, the prolonged arrest in G2 phase often culminates in the initiation of apoptosis. Studies on HeLa cells have shown that cells treated in the G1 or early S phases exhibit a prolonged S and G2/M phase duration.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (ACNU) on cancer cell viability and cell cycle distribution.

Table 1: IC50 Values of Nimustine (ACNU) in Glioblastoma Cell Lines

The half-maximal inhibitory concentration (IC50) was determined after 72 hours of drug exposure using a WST-8 cell viability assay.

| Cell Line | Parent/Resistant | IC50 (µM) | Reference |

| U87MG | Parental | 66.8 | [7][8] |

| U87MG-R | TMZ-Resistant | 86.4 | [7][8] |

| U251MG | Parental | 70.1 | [7][8] |

| U251MG-R | TMZ-Resistant | 90.6 | [7][8] |

| U343MG | Parental | 114.7 | [7][8] |

| U343MG-R | TMZ-Resistant | 119.5 | [7][8] |

| GS-Y03 | Patient-Derived | 98.4 | [7][8] |

TMZ: Temozolomide

Table 2: Effect of Nimustine (ACNU) on Cell Cycle Distribution in NIH/3T3 Cells

Cells were treated with ACNU for 2 hours, followed by incubation in fresh medium. Cell cycle distribution was analyzed by flow cytometry at the indicated time points. Data is presented as mean ± standard deviation.

| ACNU Conc. (µg/ml) | Time Point | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| 0 (Control) | - | 65 ± 5 | 20 ± 3 | 15 ± 6 | [9] |

| 15 | 24 h | - | - | 30 ± 6 | [9] |

| 30 | 24 h | - | - | 32 ± 7 | [9] |

| 45 | 24 h | - | - | 38 ± 10 | [9] |

| 60 | 48 h | - | - | 49 ± 6 | [9] |

| 75 | 48 h | - | - | 57 ± 7 | [9] |

Table 3: Induction of Apoptosis in LN-229 Glioblastoma Cells

Cells were treated with 50 µM ACNU and the percentage of apoptotic cells (sub-G1 fraction) was determined by flow cytometry at various time points.

| Time Point (hours) | % Apoptotic Cells (sub-G1) | Reference |

| 0 | ~2% | [10] |

| 72 | ~20% | [10] |

| 96 | ~40% | [10] |

| 120 | ~55% | [10] |

Signaling Pathways and Visualizations

Nimustine-induced DNA damage activates a signaling cascade that ultimately determines the cell's fate. The primary pathway involves the DNA Damage Response (DDR) leading to MAPK activation and apoptosis.

DNA Damage to Apoptosis Signaling Pathway

Upon induction of DSBs and ICLs by nimustine, the DDR pathway is activated. This leads to the phosphorylation and activation of MAP kinases, specifically p38 MAPK and JNK (c-Jun N-terminal kinase).[3][11] Activated JNK then phosphorylates the transcription factor c-Jun , a key component of the Activator Protein 1 (AP-1) complex.[10][11] Phosphorylated c-Jun increases the transcriptional activity of AP-1, which in turn upregulates the expression of the pro-apoptotic BH3-only protein BIM .[10] BIM translocates to the mitochondria and initiates the intrinsic apoptosis pathway, leading to the activation of initiator caspase-9 and subsequent executioner caspases-3 and -8 , culminating in programmed cell death.[10][11]

Logical Flow: From Treatment to Cellular Response

The sequence of events following nimustine treatment follows a clear logical progression from the initial chemical interaction to the final biological outcomes.

Experimental Protocols

The following protocols describe standard methodologies used to investigate the effects of this compound on the cell cycle.

Cell Culture and Drug Treatment

-

Cell Lines: Human glioblastoma cell lines (e.g., U87MG, LN-229) or other relevant cancer cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or PBS). On the day of the experiment, the stock solution is diluted to the desired final concentrations in fresh culture medium and applied to the cells for the specified duration.

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

-

Harvesting: Following treatment, both adherent and floating cells are collected, centrifuged at 300 x g for 5 minutes, and washed twice with cold PBS.[12]

-

Fixation: The cell pellet is resuspended and fixed by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[1][3] Cells are fixed for at least 30 minutes on ice.[1][3]

-

Staining: Fixed cells are centrifuged to remove the ethanol and washed with PBS. The pellet is then resuspended in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to eliminate RNA-related signals).[3][12]

-

Incubation: Cells are incubated in the staining solution for 15-30 minutes at room temperature in the dark.[1][3]

-

Analysis: Samples are analyzed on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured. A histogram is generated to distinguish cell populations: G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n).

Western Blotting for Signaling Proteins

This technique is used to detect the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis signaling pathways.

-

Protein Extraction: After drug treatment, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-phospho-JNK, anti-c-Jun, anti-BIM, anti-cleaved-caspase-3, and a loading control like anti-β-actin).

-

Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands provides semi-quantitative data on protein levels.

Conclusion

This compound is a potent alkylating agent that exerts its anticancer effects primarily by inducing DNA interstrand cross-links and double-strand breaks. This damage triggers a robust DNA Damage Response, leading to a pronounced cell cycle arrest at the G2/M checkpoint. This arrest is a critical cellular decision point, allowing for DNA repair or, in cases of overwhelming damage, directing the cell towards apoptosis. The apoptotic signaling is mediated through the activation of the JNK/c-Jun pathway and the subsequent upregulation of the pro-apoptotic protein BIM. The comprehensive data and protocols provided in this guide offer a technical foundation for researchers investigating the mechanisms of nitrosourea-based chemotherapeutics and developing novel strategies to target cell cycle progression in cancer.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 6. Effects of ACNU, a water-soluble nitrosourea derivative, on survival and cell kinetics of cultured HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijbbb.org [ijbbb.org]

- 10. oncotarget.com [oncotarget.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. vet.cornell.edu [vet.cornell.edu]

An In-depth Technical Guide to Nimustine Hydrochloride for Malignant Brain Tumor Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nimustine Hydrochloride (ACNU), a nitrosourea-based alkylating agent, and its application in the research and treatment of malignant brain tumors. This document synthesizes key findings on its mechanism of action, relevant signaling pathways, and experimental data from preclinical and clinical studies, offering a valuable resource for professionals in the field of neuro-oncology and cancer drug development.

Core Mechanism of Action

This compound is a potent chemotherapeutic agent that exerts its cytotoxic effects primarily through DNA alkylation.[1][2] As a nitrosourea compound, it can cross the blood-brain barrier, a critical feature for treating intracranial tumors.[1] The fundamental mechanism involves the transfer of an alkyl group to the DNA of cancer cells, leading to the formation of inter-strand cross-links (ICLs) and DNA double-strand breaks (DSBs).[1][2][3] This extensive DNA damage disrupts the processes of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing tumor cells.[1] The preferred site for DNA strand scission by nimustine has been identified at guanine positions.[4]

Key Signaling Pathways and Cellular Responses

This compound's induction of DNA damage triggers a cascade of cellular signaling events. A primary response is the activation of the DNA Damage Response (DDR) signaling pathway.[2] Furthermore, nimustine has been shown to activate the p38 MAPK/JNK signaling pathway, which is involved in stress responses and apoptosis.[2] In the LN-229 glioblastoma cell line, nimustine treatment (50 μM for 72 hours) leads to the activation of caspases and AP-1, upregulates the expression of the pro-apoptotic protein Bim, and promotes the phosphorylation of c-Jun, all contributing to the induction of apoptosis.[2]

Beyond direct cytotoxicity, nimustine also modulates the tumor microenvironment. In vitro studies have demonstrated that nimustine can significantly inhibit the secretion of Transforming Growth Factor-β1 (TGF-β1), a key immunosuppressive cytokine in the glioma microenvironment.[5][6][7] Additionally, it has been shown to reduce the expression of Fas, a member of the tumor necrosis factor receptor family.[5][6][7] In vivo, local delivery of nimustine into intracranial tumors in rodent models resulted in increased infiltration of CD4+ and CD8+ T-lymphocytes, suggesting an immunostimulatory effect that could contribute to its anti-tumor activity.[5][6][7]

Signaling Pathway Diagrams

Caption: this compound's core mechanism of inducing DNA damage and subsequent cellular responses.

Caption: Activation of the p38 MAPK/JNK pro-apoptotic pathway by this compound.

Caption: Modulation of the tumor microenvironment by this compound.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been evaluated in numerous studies, both alone and in combination with other therapeutic modalities. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Drug Combination | Key Findings | Reference |

| Mouse 203 glioma | ACNU alone | Marked growth inhibition at 100 µg/mL after 5 minutes of exposure. | [8] |

| SF126 (human glioblastoma) | LND (220 µM) + ACNU (140 or 480 µM) | Invasion rate decreased by 76.67% and 62.67% respectively, compared to ACNU alone. | [9] |

| SF763 (human glioblastoma) | LND (725 µM) + ACNU (1445 µM) | Invasion rate decreased to 4.33% of the control group. | [9] |

| U87, U251MG, U343MG (human GBM) & TMZ-resistant clones | ACNU alone | Demonstrated efficient antitumor effects on both parental and TMZ-resistant cells. | [10] |

| NIH/3T3 (mouse embryonic fibroblast) | ACNU alone | Significant DNA interstrand cross-links detected at 60 and 75 µg/mL. | [3] |

LND: Lonidamine, TMZ: Temozolomide

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Tumor Model | Treatment Protocol | Key Findings | Reference |

| Rats | Intracranial T1 neurogenic tumor | 5 mg/kg ACNU (intra-arterial vs. intravenous) | Median survival: 46 days (intra-arterial) vs. 29 days (intravenous) vs. 23 days (control). | [8] |

| Mice | TMZ-resistant GBM cell implantation | Systemic ACNU treatment | Significantly prolonged survival compared to no treatment. | [10] |

| Fischer 344 Rats | 9L gliosarcoma intracranial tumor | ACNU (1 mg/mL) via CED | Significantly prolonged survival with minimal toxicity to surrounding brain tissue. | [5][6] |

CED: Convection-Enhanced Delivery

Table 3: Clinical Trial Data for this compound

| Study Phase | Patient Population | Treatment Regimen | Key Findings | Reference |

| Phase I | 16 patients with recurrent brainstem gliomas | CED of ACNU (0.25, 0.5, or 0.75 mg/mL) + systemic temozolomide | Recommended dose: 0.75 mg/mL. Well-tolerated with minimal toxicity and demonstrated antitumor activity. | [11][12] |

| Phase II | 43 patients with newly diagnosed anaplastic astrocytoma or glioblastoma | Two cycles of 72-hour continuous IV infusion of ACNU and cisplatin, followed by radiotherapy | Median survival time: 15.9 months. Overall response rate: 22.3%. | [13] |

| Pilot Study | 33 patients with supratentorial malignant gliomas (14 AA, 19 GBM) | 60 Gy radiotherapy + ACNU (80 mg/m²) and etoposide (80 mg/m²) | Response rate: 42.4%. Median survival: 49.9 months (AA), 16.2 months (GBM). | [14] |

| Randomized Study | 77 patients with malignant gliomas | Radiotherapy alone vs. Radiotherapy + ACNU (100 mg/m²) | Response rate: 47.5% (combo) vs. 13.5% (RT alone). No significant extension in survival time. | [15] |

AA: Anaplastic Astrocytoma, GBM: Glioblastoma Multiforme, IV: Intravenous

Experimental Protocols and Methodologies

Detailed experimental design is crucial for the reproducibility and interpretation of research findings. This section outlines common methodologies employed in the study of this compound.

In Vitro Studies

-

Cell Lines: A variety of human and rodent glioma cell lines have been utilized, including U87, U251, T98, A172, LN-229 (human glioblastoma), 9L (rat gliosarcoma), and C6 (rat glioma).[4][5]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[5]

-

Cytotoxicity and Proliferation Assays: The effects of nimustine on cell viability and growth are commonly assessed using assays such as MTT, colony formation assays, and direct cell counting via dye exclusion (e.g., trypan blue).[9][16]

-

Apoptosis Assays: Induction of apoptosis is frequently measured by Annexin V/Propidium Iodide staining followed by flow cytometry, and by Western blot analysis for cleavage of caspase-3 and PARP.[2][9][16]

-

Western Blot Analysis: This technique is used to quantify changes in protein expression and phosphorylation states within key signaling pathways (e.g., p38, JNK, c-Jun, Fas, Bim).[2][5][16] Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

DNA Damage Assays: The extent of DNA damage, including inter-strand cross-links, can be evaluated using techniques like the comet assay.[3]

In Vivo Animal Studies

-

Animal Models: Male Fischer 344 rats and various strains of mice (e.g., nude mice for xenografts) are commonly used.[5][8][10] All animal study protocols require approval from an institutional animal care and use committee.

-

Tumor Implantation: Intracranial tumors are established by stereotactically implanting glioma cells (e.g., 9L, U87) into the brain of the host animal.[5][8]

-

Drug Administration: Nimustine can be administered systemically (intravenously, intraperitoneally) or locally.[8][10] A key delivery method for brain tumors is Convection-Enhanced Delivery (CED), which involves stereotactically placing a microcatheter to infuse the drug directly into the tumor and surrounding parenchyma, bypassing the blood-brain barrier.[5][6][11]

-

Efficacy Evaluation: Treatment efficacy is primarily assessed by monitoring animal survival. Tumor growth can also be monitored using imaging techniques.

-

Immunohistochemistry/Immunofluorescence: Brain tissue is harvested post-mortem, sectioned, and stained with specific antibodies to analyze the tumor microenvironment, such as the infiltration of immune cells (e.g., CD4+, CD8+ T-cells).[5][6]

Experimental Workflow Diagram

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Resistance Mechanisms and Future Directions

A significant challenge in the clinical use of nimustine and other nitrosoureas is tumor resistance. One key mechanism is the expression of O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that can remove the alkyl adducts induced by these agents, thereby diminishing their therapeutic effect.[9]

Current research is exploring strategies to overcome this resistance. One promising approach is combination therapy. For instance, the energy blocker lonidamine has been shown to sensitize glioblastoma cells to nimustine by inhibiting glycolysis, disrupting redox homeostasis, and downregulating MGMT expression.[9] Studies have also demonstrated that nimustine retains efficacy against glioblastoma models that have acquired resistance to temozolomide, suggesting it may be a valuable agent in the salvage setting for recurrent tumors.[10][17] Furthermore, combining nimustine with radiotherapy and other chemotherapeutic agents like etoposide and cisplatin continues to be an area of active clinical investigation.[13][14] The use of advanced local delivery techniques like CED is also a critical area of development, aiming to maximize drug concentration at the tumor site while minimizing systemic toxicity.[5][11][12]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ijbbb.org [ijbbb.org]

- 4. In vitro damage of isolated DNA from two brain tumor cell lines induced by a water-soluble antitumor nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]

- 6. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 7. Local Delivery of this compound against Brain Tumors: Basic Characterization Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intra-arterial ACNU therapy for malignant brain tumors. Experimental studies and preliminary clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jkns.or.kr [jkns.or.kr]

- 14. Radiotherapy combined with this compound and etoposide for malignant gliomas: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of ACNU and radiotherapy on malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ET-02 EFFICACY OF THE SALVAGE THERAPY VIA LOMUSTINE AND NIMUSTINE FOR RECURRENT GLIOBLASTOMA WITH TEMOZOLOMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparing Nimustine Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimustine Hydrochloride, also known as ACNU, is a nitrosourea-based alkylating agent with significant antineoplastic activity.[1][2][3] It is particularly effective against malignant brain tumors due to its ability to cross the blood-brain barrier.[1][4] The mechanism of action of this compound involves the alkylation and cross-linking of DNA, which induces DNA double-strand breaks, inhibits DNA replication and transcription, and ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[1][3][4][5][6][7] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring accurate and reproducible results.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. This data is summarized in the table below.

| Property | Value | Source |

| Chemical Name | N'-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(2-chloroethyl)-N-nitroso-urea, monohydrochloride | [8] |

| Synonyms | ACNU, NSC D 245382 | [8] |

| Molecular Formula | C₉H₁₃ClN₆O₂ • HCl | [8] |

| Molecular Weight | 309.15 g/mol | [9][10] |

| Appearance | White or Slightly Yellow Crystalline Powder | [11] |

| Purity | ≥98% | [8] |

| Solubility in DMSO | ~20 mg/mL, 62.5 mg/mL (with ultrasonic), 75 mM | [8][11][12] |

| Solubility in Water | ~100 mM, Soluble | [7][11] |

| Solubility in PBS (pH 7.2) | ~10 mg/mL | [8] |

| Solubility in Ethanol | ~0.2 mg/mL | [8] |

Recommended Solvents and Storage

The choice of solvent for preparing a stock solution of this compound depends on the experimental requirements.

-

Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing high-concentration stock solutions of this compound.[8][12] It is suitable for long-term storage at low temperatures.

-

Water/Aqueous Buffers (e.g., PBS): this compound is also soluble in aqueous solutions.[7][8][11] However, aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[8]

Storage of Stock Solutions:

-

DMSO stock solutions: Store at -20°C for up to 1 month or at -80°C for up to 6 months.[5] Solutions should be stored in sealed containers, protected from moisture and light.[5]

-

Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

-

Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 3.09 mg of this compound (Molecular Weight = 309.15 g/mol ).

-

Dissolving:

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Vortex the tube thoroughly to dissolve the powder. If the compound does not dissolve completely, brief sonication in an ultrasonic bath may be necessary to achieve full dissolution.[12]

-

-

Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may lead to precipitation or loss of compound.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

-

Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

-

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution to the final working concentration in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium

-

Sterile microcentrifuge tubes or plates

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium.

-

Final Dilution:

-

Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Add the calculated volume of the stock solution to the pre-warmed cell culture medium.

-

Mix thoroughly by gentle pipetting or swirling.

-

-

DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without the drug.

-

Immediate Use: Use the freshly prepared working solution immediately for treating cells.

Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

This compound Signaling Pathway

Caption: this compound's mechanism of action.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Buy Nimustine | 42471-28-3 | >98% [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound | C9H14Cl2N6O2 | CID 91657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound - LKT Labs [lktlabs.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Application Note: Determination of Nimustine Hydrochloride (ACNU) IC50 in Glioblastoma Cell Lines

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by a poor prognosis despite multimodal treatment strategies.[1] Nimustine Hydrochloride, also known as ACNU, is a nitrosourea-based alkylating agent that has been used in the chemotherapy of glioblastoma.[2][3] Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of chemotherapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, providing a quantitative measure of its potency.[4] This document provides detailed protocols and data for determining the IC50 of this compound in various glioblastoma cell lines.

Mechanism of Action and Signaling Pathway

Nimustine, like other nitrosoureas, primarily exerts its cytotoxic effects by inducing DNA damage.[2] The active metabolites of the drug cause alkylation and interstrand cross-linking of DNA, which ultimately triggers programmed cell death, or apoptosis.[5] In glioblastoma cells, Nimustine treatment has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[6] This activation leads to the phosphorylation of the transcription factor c-Jun.[6] Activated c-Jun then upregulates the expression of the pro-apoptotic BH3-only protein BIM.[6] BIM, in turn, promotes the cleavage of caspase-9, a key initiator of the intrinsic apoptotic cascade, leading to cell death.[6]

Quantitative Data Summary: IC50 of this compound

The IC50 values of this compound (ACNU) have been determined in several human glioblastoma cell lines. The data below summarizes these values, including those for cell lines with acquired resistance to the standard chemotherapeutic agent, temozolomide (TMZ). The IC50 values for ACNU are notably lower than those for TMZ, and this efficacy is maintained even in TMZ-resistant cells.[2]

| Cell Line | Parental IC50 (µM) | TMZ-Resistant (TMZ-R) IC50 (µM) |

| U87MG | 29.5 | 30.6 |

| U251MG | 46.1 | 47.9 |

| U343MG | 35.8 | 36.2 |

| Data sourced from a study where cell viability was assessed 72 hours post-treatment using a WST-8 assay.[2][7] |

Experimental Workflow for IC50 Determination

The determination of a drug's IC50 value follows a standardized workflow. This process begins with the culturing and seeding of glioblastoma cells. The cells are then treated with a range of drug concentrations. Following an incubation period, a cell viability or cytotoxicity assay is performed to measure the drug's effect. The resulting data is then analyzed using non-linear regression to calculate the IC50 value.[4][8]

Detailed Experimental Protocol: WST-8 Cell Viability Assay

This protocol details the steps for determining the IC50 of this compound using the Water Soluble Tetrazolium salt (WST-8) assay, a colorimetric method for assessing cell viability.[7]

1. Materials and Reagents

-

Glioblastoma cell lines (e.g., U87MG, U251MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (ACNU)

-

Dimethyl sulfoxide (DMSO, for drug dissolution)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

WST-8 assay kit (e.g., Cell Counting Kit-8)

-

Microplate reader (capable of measuring absorbance at 450 nm)

-

CO2 incubator (37°C, 5% CO2)

2. Cell Culture and Seeding

-

Culture glioblastoma cells in T-75 flasks with complete medium in a CO2 incubator.

-

When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

-

Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.[9]

3. Drug Preparation and Treatment

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.[2]

-

After the 24-hour cell attachment period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared drug dilutions to the corresponding wells. Each concentration should be tested in triplicate.

4. WST-8 Viability Assay Procedure

-

After the 72-hour incubation, add 10 µL of the WST-8 reagent to each well of the 96-well plate.

-

Incubate the plate for an additional 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.

-

Measure the absorbance of each well at 450 nm using a microplate reader.

5. Data Analysis and IC50 Calculation

-

Calculate the percentage of cell viability for each drug concentration using the following formula:

-

Cell Viability (%) = [(Absorbance of Treated Well - Absorbance of Blank Well) / (Absorbance of Control Well - Absorbance of Blank Well)] x 100

-

-

Plot the cell viability (%) against the logarithm of the drug concentration.

-

Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[8]

This application note provides a comprehensive guide for determining the IC50 of this compound in glioblastoma cell lines. The provided data indicates that Nimustine is effective against both TMZ-sensitive and TMZ-resistant GBM cells in vitro.[2] The detailed protocol for the WST-8 assay offers a reliable method for researchers to quantify the cytotoxic potential of Nimustine and other compounds against glioblastoma. Accurate and reproducible IC50 determination is fundamental for the continued research and development of more effective therapies for this challenging disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Evaluation of Glioblastoma Cell Dissociation and Its Influence on Its Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for Nimustine Hydrochloride Treatment in U87 MG Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimustine hydrochloride, also known as ACNU, is a nitrosourea-based alkylating agent that has been utilized in the chemotherapy of malignant gliomas. Its cytotoxic effects are primarily mediated through the induction of DNA damage, leading to apoptosis. Understanding the molecular mechanisms and cellular responses to this compound in glioblastoma cell lines, such as U87 MG, is crucial for the development of more effective therapeutic strategies. These application notes provide detailed protocols for studying the effects of this compound on U87 MG cells, focusing on cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on U87 MG and other glioblastoma cells.

Table 1: Cytotoxicity of this compound in U87 MG Cells

| Parameter | Value | Cell Line | Reference |

| IC50 (72h) | ~150 µM | U87 MG | [1] |

Table 2: Apoptotic Effects of this compound in Glioblastoma Cells (LN-229)

Note: Data from LN-229 cells is used as a reference for glioblastoma response to this compound.

| Treatment | Time (h) | % Apoptotic Cells (Sub-G1) | Reference |

| Control | 120 | < 5% | [2] |

| 50 µM ACNU | 72 | ~20% | [2] |

| 50 µM ACNU | 96 | ~40% | [2] |

| 50 µM ACNU | 120 | ~55% | [2] |

Table 3: Representative Cell Cycle Distribution of U87 MG Cells after this compound Treatment (Hypothetical Data)

Note: This table presents hypothetical data based on the known effects of alkylating agents, illustrating a potential G2/M arrest.

| Treatment | % G0/G1 | % S | % G2/M |

| Control (DMSO) | 65% | 25% | 10% |

| Nimustine HCl (75 µM, 48h) | 50% | 20% | 30% |

| Nimustine HCl (150 µM, 48h) | 40% | 15% | 45% |

Experimental Protocols

U87 MG Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the U87 MG human glioblastoma cell line.

Materials:

-

U87 MG cells (ATCC® HTB-14™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of U87 MG cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium in a T-75 flask.

-

Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:4 to 1:6.

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

U87 MG cells

-

Complete growth medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed U87 MG cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

U87 MG cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed U87 MG cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 48-72 hours).

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

U87 MG cells

-

6-well plates

-

This compound

-

70% Ethanol (ice-cold)

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed U87 MG cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis

This protocol is for the detection of key proteins involved in the this compound-induced signaling pathway.

Materials:

-

U87 MG cells

-

6-well plates

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-BIM, anti-cleaved caspase-9, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed and treat U87 MG cells in 6-well plates as previously described.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Nimustine Hydrochloride in Mouse Xenograft Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of Nimustine Hydrochloride (ACNU) in mouse xenograft models. The following protocols are based on preclinical studies and are intended for research purposes.

Overview of this compound (ACNU)

This compound is a nitrosourea-based alkylating agent with antineoplastic activity.[1] Its primary mechanism of action involves the alkylation and cross-linking of DNA, which leads to DNA fragmentation, inhibition of protein synthesis, and ultimately, programmed cell death (apoptosis).[1] It has been clinically used, particularly in Japan, for the treatment of high-grade gliomas.[2] In preclinical mouse xenograft models, Nimustine has demonstrated efficacy against various tumor types, notably glioblastoma.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of this compound used in various rodent xenograft models as reported in the literature.

| Parameter | Glioblastoma (Intracranial) | Breast Cancer (Subcutaneous) | Glioma (Intracranial) |

| Animal Model | BALB/c nu/nu athymic mice | Nude mice | Fischer 344 rats |

| Cell Line | U87, U87-R | Not specified | 9L gliosarcoma |

| Drug | This compound (ACNU) | Nimustine | This compound (ACNU) |

| Dosage | 15 mg/kg | Pharmacokinetically equivalent to clinical dose | 1 mg/mL |

| Administration Route | Intraperitoneal (IP) | Not specified in abstract | Convection-Enhanced Delivery (CED) |

| Vehicle | 200µL of 25% DMSO | Not specified in abstract | 0.9% Saline |

| Dosing Schedule | Days 7, 14, 21, and 28 post-implantation | Not specified in abstract | Single administration |

| Reported Outcome | Significantly prolonged survival | 0% response rate at the "rational dose"[3] | Significantly prolonged survival[4][5] |

| Reference | [6] | [3] | [4][5] |

Experimental Protocols

Intraperitoneal Administration for Intracranial Glioblastoma Xenograft Model

This protocol is adapted from a study investigating the efficacy of this compound against temozolomide-resistant glioblastoma.[6]

3.1.1. Materials

-

This compound (ACNU)

-

Dimethyl sulfoxide (DMSO)

-

Sterile Saline (0.9% NaCl)

-

U87 or U87-R glioblastoma cells

-

6 to 8-week-old female BALB/c nu/nu athymic mice[6]

-

Hamilton syringe and stereotactic micro-injector

-

Standard animal housing and monitoring equipment

3.1.2. Procedure

-

Cell Culture and Preparation: Culture U87 or U87-R cells under standard conditions. Prior to injection, harvest cells and resuspend them in a suitable medium at a concentration of 1 x 10⁵ cells per injection volume.

-

Intracranial Tumor Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Secure the mouse in a stereotactic frame.

-

Stereotactically inoculate 1 x 10⁵ cells in the right cerebral hemisphere (e.g., 1 mm forward and 2 mm lateral from the bregma, at a depth of 3 mm).[6]

-

-

Drug Preparation: Prepare a stock solution of this compound. For administration, dissolve the drug in 25% DMSO to a final concentration that delivers 15 mg/kg in a 200µL injection volume.[6]

-

Drug Administration:

-

On days 7, 14, 21, and 28 after tumor cell implantation, administer 15 mg/kg of this compound via intraperitoneal (IP) injection.[6]

-

A control group should be administered the vehicle (200µL of 25% DMSO) on the same schedule.

-

-

Monitoring:

-

Monitor animal body weight and overall health status regularly.

-

Tumor growth is typically monitored by observing neurological signs and survival. For subcutaneous models, tumor volume can be measured with calipers.

-

The primary endpoint in this study was survival time.

-

Local Delivery via Convection-Enhanced Delivery (CED) for Intracranial Glioma

This protocol is based on studies utilizing CED for direct delivery of this compound to intracranial tumors in a rat model.[4][5]

3.2.1. Materials

-

This compound (ACNU)

-

Sterile 0.9% Saline

-

9L gliosarcoma cells

-

Male Fischer 344 rats[4]

-

CED pump and stereotactic frame

-

Standard surgical and animal care equipment

3.2.2. Procedure

-

Tumor Implantation: Establish intracranial 9L gliosarcoma tumors in Fischer 344 rats.

-

Drug Preparation: Dissolve this compound in 0.9% saline to a concentration of 1 mg/mL.[4][5]

-

Convection-Enhanced Delivery (CED):

-

Seven days after tumor cell implantation, anesthetize the rats.

-

Using a stereotactic frame, position a microcatheter at the tumor site.

-

Infuse the this compound solution (or saline for the control group) directly into the tumor at a controlled flow rate.

-

-

Post-Procedure Monitoring:

-

Monitor the animals for any adverse effects.

-

Efficacy can be assessed through survival analysis and histological examination of the tumor tissue for markers of apoptosis and immune cell infiltration.

-

Visualizations

Experimental Workflow for this compound in a Mouse Xenograft Model

References

- 1. This compound | C9H14Cl2N6O2 | CID 91657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phase I trial of convection-enhanced delivery of this compound (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of antitumor activity in a human breast tumor/nude mouse model with a special emphasis on treatment dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 5. Local Delivery of this compound against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]

- 6. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Convection-Enhanced Delivery of Nimustine Hydrochloride in Rat Glioma Models

These application notes provide a detailed protocol for the administration of Nimustine Hydrochloride (ACNU) using Convection-Enhanced Delivery (CED) in rat models of glioma. This document is intended for researchers, scientists, and drug development professionals working in the field of neuro-oncology and targeted drug delivery to the central nervous system.

Introduction

Convection-enhanced delivery is a neurosurgical technique for delivering therapeutic agents directly to the brain parenchyma, bypassing the blood-brain barrier.[1][2] This method utilizes a pressure gradient to establish bulk flow, allowing for the distribution of large and small molecules over significant volumes of the brain.[2] this compound (ACNU), a water-soluble nitrosourea compound, has shown promise as a chemotherapeutic agent for malignant gliomas.[3][4] Its hydrophilic nature makes it a suitable candidate for CED, as this property can enhance its distribution within the brain interstitium.[1] Studies in rat glioma models have demonstrated that CED of ACNU can significantly prolong survival and, in some cases, lead to tumor eradication.[1]

Experimental Protocols

Animal Model and Tumor Implantation

A widely used model for intracranial brain tumors in this research is the 9L gliosarcoma model in male Fischer 344 rats.[5]

Materials:

-

Male Fischer 344 rats

-

9L gliosarcoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 100 U/mL penicillin/streptomycin[6]

-